3-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl propanoate
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Overview
Description
3-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl propanoate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further linked to a carbamoyl group and a propanoate moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl propanoate typically involves a multi-step process. One common method includes the Mizoroki-Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by palladium acetate in the presence of tetrabutylammonium acetate. This is followed by a hydrogenation reaction of the crude mixture of products in a cascade process . The final product is obtained through hydrolysis under mild conditions using potassium diisobutyl-tert-butoxyaluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of microwave-assisted conditions to reduce reaction times without affecting selectivity and yield . The recovery of palladium species as Pd/Al2O3 at the end of the reaction is also an important aspect of the industrial process to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl propanoate has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl propanoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)phenyl propanoate
- 3-(Trifluoromethyl)phenyl carbamate
- 3-(Trifluoromethyl)phenyl acetate
Uniqueness
3-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl propanoate is unique due to the presence of both a carbamoyl group and a propanoate moiety, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for various applications .
Properties
IUPAC Name |
[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO3/c1-2-15(22)24-14-8-3-5-11(9-14)16(23)21-13-7-4-6-12(10-13)17(18,19)20/h3-10H,2H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOHZLBPCFPAAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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